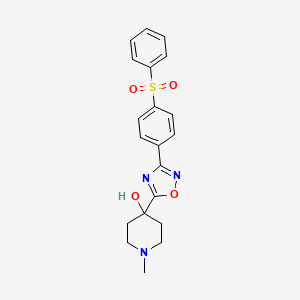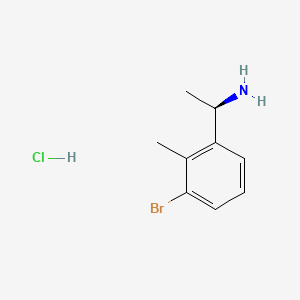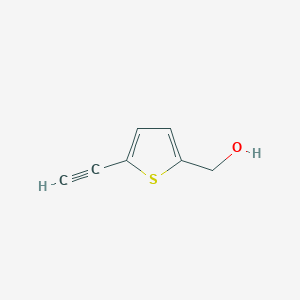
(5-乙炔呋喃-2-基)甲醇
描述
(5-Ethynylfuran-2-yl)methanol is a useful research compound. Its molecular formula is C7H6O2 and its molecular weight is 122.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Ethynylfuran-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethynylfuran-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
沸石催化剂在甲醇转化中的应用
涉及与 (5-乙炔呋喃-2-基)甲醇类似的化合物的研究的一个重要领域是沸石催化剂在甲醇转化中的应用。例如,Schulz (2010) 探讨了甲醇转化过程中沸石的“焦化”,特别是空间限制如何影响此过程中酸性沸石催化剂的失活 (Schulz, 2010)。类似地,Derouane 等人 (1978) 研究了甲醇在合成沸石 H-ZSM-5 上转化为烃的反应,提出了一种涉及碳正离子的机理 (Derouane 等人,1978)。
选择性 COX-2 抑制剂的合成
Tabatabai、Rezaee 和 Kiani (2012) 的研究重点是合成一种类似于 (5-乙炔呋喃-2-基)甲醇的化合物作为选择性 COX-2 抑制剂。他们的研究结果可能与了解 (5-乙炔呋喃-2-基)甲醇在药物化学中的应用有关 (Tabatabai、Rezaee 和 Kiani,2012)。
催化反应中的甲醇
Moran 等人 (2011) 探讨了甲醇在催化反应中的应用,特别是在与丙二烯的 C-C 偶联中。本研究重点介绍了 (5-乙炔呋喃-2-基)甲醇在类似催化过程中的潜在应用 (Moran 等人,2011)。
其他相关文章
- Pozharskii 等人 (2010) 研究了具有特定结构的甲醇,这可以提供对 (5-乙炔呋喃-2-基)甲醇的反应性和性质的见解 (Pozharskii 等人,2010)。
- Sinha 等人 (2018) 研究了甲醇水溶液转化为双氢,为 (5-乙炔呋喃-2-基)甲醇在类似反应中的反应性提供了可能的背景 (Sinha 等人,2018)。
属性
IUPAC Name |
(5-ethynylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c1-2-6-3-4-7(5-8)9-6/h1,3-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVULOZMDNUXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)

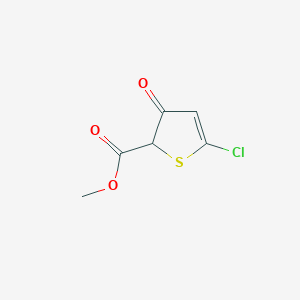
![(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(2,4-ditert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B8245153.png)

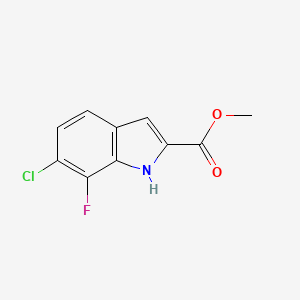
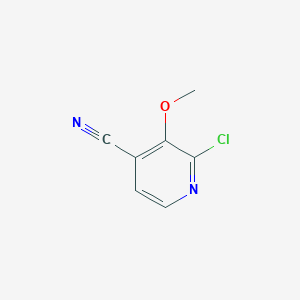
![2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B8245186.png)

